molecular formula C9H8BrN3O2 B11846038 ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B11846038
M. Wt: 270.08 g/mol
InChI Key: HLILBIDYQGMLDY-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the imidazole ring.

    Coupling: Palladium-catalyzed coupling reactions can be employed to link the compound with other aromatic systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with an aryl halide would produce a biaryl compound.

Scientific Research Applications

Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its heterocyclic structure.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate
  • Ethyl 5-fluoro-1H-imidazo[4,5-b]pyridine-2-carboxylate
  • Ethyl 5-iodo-1H-imidazo[4,5-b]pyridine-2-carboxylate

Uniqueness

Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This makes it a versatile intermediate in the synthesis of various complex molecules.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-5-3-4-6(10)12-7(5)13-8/h3-4H,2H2,1H3,(H,11,12,13)

InChI Key

HLILBIDYQGMLDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=CC(=N2)Br

Origin of Product

United States

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